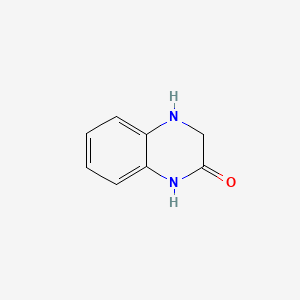

3,4-Dihydro-1H-quinoxalin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73534. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-4,9H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTIPJFUWHYQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208236 | |

| Record name | 2(1H)-Quinoxalinone, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59564-59-9 | |

| Record name | 2(1H)-Quinoxalinone, 3,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059564599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 59564-59-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Quinoxalinone, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIHYDRO-2(1H)-QUINOXALINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Dihydro-1H-quinoxalin-2-one basic properties

An In-depth Technical Guide to the Core Basic Properties of 3,4-Dihydro-1H-quinoxalin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound that serves as a crucial scaffold in medicinal chemistry.[1][2] Its structure, a fusion of a benzene ring and a dihydropyrazinone ring, makes it a versatile building block for the synthesis of a wide range of biologically active molecules.[2] Derivatives of this core structure have been investigated for numerous therapeutic applications, including as anti-inflammatory, anticancer, antiviral, and antidiabetic agents, and for their effects on the central nervous system.[2][3][4] This technical guide provides a detailed overview of the fundamental basic properties of this compound, including its physicochemical characteristics, relevant experimental protocols, and its role in biological pathways.

Physicochemical Properties

The basic physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | [1][5][6] |

| Molecular Weight | 148.16 g/mol | [1][5][6] |

| Appearance | White crystal or fine powder | [1] |

| Melting Point | 140-143 °C | [1] |

| Boiling Point | 370.5 ± 31.0 °C (Predicted) | [1] |

| pKa | 13.24 ± 0.20 (Predicted) | [1] |

| Solubility | Soluble in common organic solvents like ethanol, dimethylformamide (DMF), and dichloromethane.[1] | ChemBK[1] |

| CAS Number | 59564-59-9 | [1][5][6] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are critical for its application in drug discovery.

Synthesis Protocol: One-Pot Reaction

A common and efficient method for synthesizing the this compound core is through the condensation reaction of o-phenylenediamine with an α-halo ester, such as ethyl bromoacetate.[7] This reaction proceeds via an initial Sₙ2 substitution, followed by an intramolecular cyclization.[7]

Materials:

-

o-phenylenediamine

-

Ethyl bromoacetate

-

Ethanol (or other suitable solvent)

-

Base (e.g., Pyridine or Triethylamine, optional for selectivity control)[7]

-

Reaction flask, condenser, magnetic stirrer, and heating mantle

-

Thin-Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Dissolve o-phenylenediamine in ethanol in a round-bottom flask equipped with a magnetic stirrer and condenser.

-

Add ethyl bromoacetate to the solution. If a base is used to control selectivity, it should be added at this stage.[7]

-

Heat the reaction mixture to reflux and monitor its progress using TLC.

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.[8]

-

Collect the fractions containing the pure product and evaporate the solvent to yield this compound.

Solubility Assay: Kinetic Shake-Flask Method

Determining the aqueous solubility of a compound is fundamental in early-stage drug discovery to avoid issues with bioavailability and in vitro testing.[9][10][11] The kinetic solubility method is a high-throughput approach to assess this property.[9][10][11]

Materials:

-

Test Compound (this compound)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) or other aqueous buffer

-

Microtiter plates or microtubes

-

Thermomixer or shaker

-

Filtration apparatus (e.g., solubility filter plates) or centrifuge

-

UV-Vis spectrophotometer or LC-MS/MS system for quantification

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 20 mM).[9]

-

Incubation: Add a small volume of the DMSO stock solution (e.g., 10 µL) to a known volume of the aqueous buffer (e.g., 490 µL) in a microtube or well of a microplate.[9]

-

Shaking: Place the tubes or plate in a thermomixer and incubate at a controlled temperature (e.g., 25°C) with constant shaking (e.g., 850 rpm) for a set period (e.g., 2 hours for kinetic solubility).[9][10]

-

Separation of Undissolved Compound: After incubation, separate any precipitate from the saturated solution. This can be achieved by high-speed centrifugation or by filtering the solution through a solubility filter plate.[10]

-

Quantification: Measure the concentration of the dissolved compound in the clear filtrate or supernatant. This is typically done using a UV-Vis spectrophotometer or, for higher precision, an LC-MS/MS system against a standard calibration curve.[10]

pKa Determination Protocol: Potentiometric Titration

The acid dissociation constant (pKa) is a measure of a compound's acidity or basicity and is crucial for predicting its behavior in physiological environments. Although a predicted pKa is available, experimental determination provides a more accurate value. Potentiometric titration is a standard method for this purpose.

Materials:

-

Test Compound (this compound)

-

Co-solvent (e.g., methanol or DMSO, if solubility in water is low)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potentiometer with a pH electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the compound in a known volume of water or a water/co-solvent mixture.

-

Titration Setup: Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Acidic Titration: If the compound is expected to have basic properties, titrate with the standardized HCl solution. Add the titrant in small, precise increments and record the pH after each addition.

-

Basic Titration: Titrate the solution with the standardized NaOH solution, again recording the pH at each incremental addition of the titrant.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve or by calculating the first derivative of the curve, where the equivalence point(s) will appear as peaks.

Biological Context and Signaling Pathways

While this compound is primarily a foundational scaffold, its derivatives have been synthesized and evaluated for a wide range of biological activities. A notable area of investigation is their use as enzyme inhibitors in signaling pathways relevant to cancer. For instance, derivatives of the related quinoxaline-2,3-dione scaffold have been designed as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[12] Inhibition of PARP-1 is a key therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[12]

The diagram below illustrates the conceptual role of a quinoxaline-based inhibitor in the PARP-1 signaling pathway.

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 2(1H)-Quinoxalinone, 3,4-dihydro- | C8H8N2O | CID 185949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Research Portal [scholars.csus.edu]

- 8. researchgate.net [researchgate.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. enamine.net [enamine.net]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3,4-Dihydro-1H-quinoxalin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dihydro-1H-quinoxalin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, structure, synthesis, and known biological activities, presenting data in a clear and accessible format for researchers and drug development professionals.

Core Chemical Information

Chemical Structure:

CAS Number: 59564-59-9

Molecular Formula: C₈H₈N₂O

Molecular Weight: 148.16 g/mol

IUPAC Name: this compound

Synonyms: 1,2,3,4-Tetrahydroquinoxalin-2-one, 3,4-Dihydro-2(1H)-quinoxalinone

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification and characterization in a laboratory setting.

| Property | Value | Reference |

| Appearance | White crystal or fine powder | [1] |

| Melting Point | 134-136 °C | [2] |

| Solubility | Soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane. | [1] |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 3.99 (s, 2H), 6.68 (d, J = 6.0 Hz, 1H), 6.75 (d, J = 3.2 Hz, 2H), 6.87-6.90 (m, 1H), 8.78 (br. s, 1H) | [2] |

| ESI-MS m/z | 149 (M+1) | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common and effective protocol is the reaction of o-phenylenediamine with chloroacetic acid.[2]

Experimental Protocol: Synthesis from o-Phenylenediamine

Materials:

-

o-phenylenediamine

-

Chloroacetic acid

-

Aqueous ammonia (33%)

-

Water

Procedure:

-

A mixture of o-phenylenediamine (10.0 g, 92 mmol) and chloroacetic acid (8.7 g, 92 mmol) is prepared in water (80 mL).

-

Aqueous ammonia (33%, 10 mL) is added to the mixture.

-

The reaction mixture is heated to reflux for one hour.

-

Upon cooling, a light brown solid precipitates.

-

The precipitate is filtered under reduced pressure and dried at 110 °C to yield the final product.

Yield: 83%

Biological Activities and Therapeutic Potential

The quinoxalinone scaffold is a "privileged" structure in medicinal chemistry, and this compound and its derivatives have been investigated for a range of biological activities. These compounds have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4][5]

Antibacterial Activity

While specific Minimum Inhibitory Concentration (MIC) values for the parent compound are not extensively reported, studies on its derivatives have demonstrated notable antibacterial activity. The activity often varies based on the substituents on the quinoxalinone core.[1][2]

| Compound Derivative | Bacterial Strains | Activity Level | Reference |

| Fluoro-substituted derivatives (e.g., 5i, 5j) | Various bacterial strains | Good to equipotent activity | [1][2] |

| Methyl and methoxy substituted derivatives (e.g., 5a-5e) | Various bacterial strains | Moderate activity | [1][2] |

Anticancer Activity

Derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines. The IC₅₀ values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 10 | HeLa | 10.46 ± 0.82 | [6] |

| Compound 11 | HeLa | 16.57 ± 0.48 | [6] |

| Compound 5 | HeLa | >200 | [6] |

| Compound 9 | HeLa | 19.11 ± 1.23 | [6] |

| Cisplatin (Reference) | HeLa | 2.37 ± 0.28 | [6] |

Anti-inflammatory and Enzyme Inhibition Activity

Certain derivatives of 3,4-dihydro-2(1H)-quinoxalinone have been identified as inhibitors of enzymes relevant to inflammation and other diseases. For instance, some derivatives have shown inhibitory activity against α-glucosidase and have been investigated for their anti-inflammatory properties.[5][6][7]

| Compound Derivative | Target/Assay | IC₅₀ (µM) or Activity | Reference |

| Compound 10 | α-glucosidase | 52.54 ± 0.09 | [6] |

| Compound 11 | α-glucosidase | 40.09 ± 0.49 | [6] |

| Compound 7b | Carrageenan-induced edema (in vivo) | 41% inhibition | [5] |

| Indomethacin (Reference) | Carrageenan-induced edema (in vivo) | 47% inhibition | [5] |

Mechanism of Action and Signaling Pathway Involvement

While the precise mechanisms of action for this compound are still under investigation, a significant body of research points towards the involvement of its derivatives in modulating key signaling pathways implicated in disease.

Inhibition of JNK3 Signaling Pathway

Derivatives of this compound have been identified as potent and selective inhibitors of c-Jun N-terminal kinase 3 (JNK3).[8] The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade and is involved in cellular processes such as apoptosis, inflammation, and cytokine production.[9] The inhibition of JNK3 by these derivatives suggests a potential therapeutic application in neurodegenerative diseases, inflammation, and cancer.[8]

Below is a generalized representation of the JNK signaling pathway. It is important to note that the direct interactions of this compound with the components of this pathway have not been fully elucidated and this diagram serves as a conceptual framework.

Conclusion

This compound is a versatile heterocyclic compound with a well-established synthetic route and a promising profile of biological activities. While much of the quantitative biological data is focused on its derivatives, the core structure represents a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. Further research into the specific mechanisms of action and signaling pathway interactions of the parent compound is warranted to fully realize its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

The Enduring Scaffold: A Deep Dive into the Discovery and History of 3,4-Dihydro-1H-quinoxalin-2-one

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-1H-quinoxalin-2-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide delves into the historical discovery of this important structural motif, chronicles the evolution of its synthesis, and explores its multifaceted role in the development of modern therapeutics.

Discovery and Historical Context: The Dawn of Quinoxaline Chemistry

The story of this compound is intrinsically linked to the broader discovery of quinoxalines. In the late 19th century, the burgeoning field of synthetic organic chemistry saw the exploration of new heterocyclic systems. The seminal work in this area is attributed to O. Hinsberg and his contemporaries in 1884 , who first reported the synthesis of quinoxaline derivatives.[1][2][3] Their pioneering method involved the condensation of an aromatic ortho-diamine, specifically o-phenylenediamine, with a 1,2-dicarbonyl compound.[1][2][3] This fundamental reaction, often referred to as the Hinsberg quinoxaline synthesis , laid the groundwork for the entire class of quinoxaline-containing heterocycles.

While the initial work focused on fully aromatic quinoxalines, the synthesis of the partially saturated this compound core soon followed. A classical and straightforward approach to this scaffold involves the reaction of o-phenylenediamine with an α-haloacetic acid, such as chloroacetic acid.[4][5] This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization to form the six-membered heterocyclic ring.

Evolution of Synthetic Methodologies

Since its initial discovery, the synthesis of the this compound scaffold has been the subject of extensive research, leading to a variety of methodologies with improved yields, milder reaction conditions, and greater substrate scope.

Classical Synthesis: The Reaction of o-Phenylenediamine with α-Haloacetic Acids

The traditional method for preparing the parent this compound remains a reliable and widely used procedure.

Experimental Protocol: Synthesis of this compound [5]

-

Reactants: o-Phenylenediamine (1.0 eq) and Chloroacetic acid (1.0 eq).

-

Solvent: Water.

-

Base: Aqueous ammonia.

-

Procedure: A mixture of o-phenylenediamine and chloroacetic acid in water containing aqueous ammonia is refluxed for one hour. Upon cooling, the product precipitates out of the solution.

-

Purification: The resulting solid is collected by filtration, washed with water, and dried.

This method is valued for its simplicity and the use of readily available starting materials.

Modern Synthetic Approaches

In recent years, a plethora of advanced synthetic strategies have been developed to access functionalized this compound derivatives. These methods offer greater control over stereochemistry and allow for the introduction of diverse substituents, which is crucial for medicinal chemistry applications. Some notable modern approaches include:

-

One-pot Syntheses: Various one-pot procedures have been developed to streamline the synthesis and improve efficiency.[2]

-

Asymmetric Synthesis: The development of enantioselective methods has been a significant focus, enabling the synthesis of chiral 3,4-dihydro-1H-quinoxalin-2-ones, which is critical for understanding their interactions with biological targets.[6]

-

Catalytic Methods: The use of various catalysts, including transition metals and organocatalysts, has enabled the development of milder and more efficient synthetic routes.[6]

Physicochemical and Spectroscopic Data

The fundamental properties of the this compound core and its simple derivatives are well-characterized.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| This compound | C₈H₈N₂O | 148.16 | 144-146 | 83 | [5] |

| 6-Chloro-3,4-dihydro-1H-quinoxalin-2-one | C₈H₇ClN₂O | 182.61 | 194-196 | 74 | [5] |

| 7-Methyl-3,4-dihydro-1H-quinoxalin-2-one | C₉H₁₀N₂O | 162.19 | 151-152 | 83 | [7] |

Spectroscopic Data for this compound: [5]

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.78 (br. s, 1H, NH), 6.90-6.87 (m, 1H, Ar-H), 6.75 (d, J = 3.2 Hz, 2H, Ar-H), 6.68 (d, J = 6.0 Hz, 1H, Ar-H), 3.99 (s, 2H, CH₂).

-

ESI-MS: m/z 149 (M+1)⁺.

Biological Significance and Therapeutic Applications

The this compound scaffold is a cornerstone in the development of a wide range of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Antimicrobial Activity

Derivatives of this compound have been investigated for their potential as antibacterial and antifungal agents. The introduction of various substituents on the aromatic ring and at the N1 and C3 positions has led to compounds with significant antimicrobial efficacy.

| Compound Type | Organism | Activity (MIC/IC₅₀) | Reference |

| Substituted 3,4-dihydroquinoxalin-2-ones | Staphylococcus aureus (MRSA) | MIC: 1-4 µg/mL | [8] |

| Quinoxalinone Schiff's bases | Enterococcus faecalis | IC₅₀: 9.60 µg/mL | [9] |

| Quinoxalinone Schiff's bases | Escherichia coli | IC₅₀: 8 µg/mL | [3] |

| Pentacyclic quinoxaline derivative | Candida albicans | MIC: 16 µg/mL | [3] |

Anticancer Activity and Enzyme Inhibition

A significant area of research has focused on the development of this compound derivatives as potent and selective enzyme inhibitors for the treatment of cancer and other diseases.

The c-Jun N-terminal kinase 3 (JNK3) is a key player in neuronal apoptosis and has been identified as a therapeutic target for neurodegenerative diseases.[4] Derivatives of this compound have emerged as potent and selective inhibitors of JNK3.[4]

The diagram above illustrates a simplified representation of the JNK signaling cascade. Stress stimuli activate a series of upstream kinases (MAPKKKs and MKK4/7), which in turn phosphorylate and activate JNK3. Activated JNK3 then phosphorylates transcription factors such as c-Jun, leading to the induction of apoptosis. This compound-based inhibitors act by blocking the activity of JNK3, thereby preventing the downstream apoptotic signaling.

Beyond JNK3, derivatives of this scaffold have been shown to inhibit a variety of other important enzymes.

| Target Enzyme | Compound Type | Activity (IC₅₀) | Disease Relevance | Reference |

| PARP-1 | Quinoxaline-based sulfonamides | 2.31 - 57.35 nM | Cancer | [10] |

| α-Glucosidase | 3,4-dihydro-2(1H)-quinoxalinones | 40.09 µM | Diabetes | [1][11] |

| COX-2 | Quinoxalinone Schiff's bases | - | Colorectal Cancer | [9] |

Conclusion and Future Perspectives

From its roots in the foundational work of Hinsberg, the this compound scaffold has evolved into a versatile and highly valuable platform in medicinal chemistry. The continuous development of novel synthetic methodologies has enabled the creation of diverse libraries of derivatives with a wide range of biological activities. The proven success of these compounds as potent enzyme inhibitors and antimicrobial agents underscores their therapeutic potential. Future research in this area will likely focus on the development of even more selective and potent derivatives, the elucidation of their detailed mechanisms of action, and their advancement through the drug development pipeline to address unmet medical needs. The enduring legacy of this simple heterocyclic core serves as a testament to the power of fundamental chemical discovery in driving therapeutic innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies [mdpi.com]

- 11. Biological evaluation of selected 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones: Molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 3,4-Dihydro-1H-quinoxalin-2-one Derivatives

For Immediate Release

This technical guide provides an in-depth exploration of the multifaceted mechanisms of action attributed to 3,4-Dihydro-1H-quinoxalin-2-one (DHQO) and its derivatives. Targeted at researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents key quantitative data, details experimental methodologies, and visualizes complex biological pathways to illuminate the therapeutic potential of this versatile chemical scaffold.

Core Mechanisms of Action

Derivatives of the this compound core have demonstrated a remarkable breadth of biological activities, stemming from their ability to interact with several key molecular targets. The primary mechanisms of action identified to date include antagonism of ionotropic glutamate receptors, interference with DNA replication and repair, and inhibition of carbohydrate-metabolizing enzymes.

Antagonism of AMPA and NMDA Receptors

A significant body of research has identified DHQO derivatives as potent antagonists of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors. These ionotropic glutamate receptors are crucial for fast excitatory neurotransmission in the central nervous system. Their overactivation is implicated in a range of neurological and psychiatric disorders. By competitively binding to these receptors, DHQO derivatives can modulate neuronal excitability, offering a potential therapeutic avenue for conditions such as epilepsy and neurodegenerative diseases.

Quantitative Bioactivity Data: AMPA and NMDA Receptor Antagonism

| Compound/Derivative | Target Receptor | Assay Type | IC50 / Ki (µM) | Reference |

| PNQX | AMPA | Radioligand Binding | IC50 = 0.063 | [1] |

| PNQX | Glycine site (NMDA) | Radioligand Binding | IC50 = 0.37 | [1] |

| Sarcosine analogue of PNQX | AMPA | Radioligand Binding | IC50 = 0.14 | [1] |

| Sarcosine analogue of PNQX | Glycine site (NMDA) | Radioligand Binding | IC50 = 0.47 | [1] |

| FCQX | AMPA | Radioligand Binding | Ki = 1.4 - 5 | [2] |

| FNQX | AMPA | Radioligand Binding | Ki = 1.4 - 5 | [2] |

Experimental Protocol: AMPA Receptor Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of test compounds to the AMPA receptor using a radiolabeled ligand.

-

Materials:

-

Test compound (e.g., DHQO derivative)

-

[3H]AMPA (radioligand)

-

Rat cortical membrane preparation

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled AMPA (for non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail

-

-

Procedure:

-

In a microcentrifuge tube, combine 50 µL of the test compound dilution, 50 µL of [3H]AMPA (final concentration ~1-5 nM), and 400 µL of the rat cortical membrane preparation (protein concentration ~100-200 µg/mL).[3]

-

For total binding, substitute the test compound with 50 µL of binding buffer.[3]

-

For non-specific binding, add a high concentration of unlabeled AMPA (e.g., 1 mM) instead of the test compound.[3]

-

Incubate the tubes at 4°C for 1 hour.[3]

-

Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.[3]

-

Wash the filters three times with ice-cold binding buffer.[3]

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[3]

-

Calculate specific binding by subtracting non-specific binding from total binding.[3]

-

Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration using non-linear regression analysis.[3]

-

Signaling Pathway: Consequences of AMPA Receptor Antagonism

Blockade of AMPA receptors by DHQO derivatives leads to a reduction in postsynaptic excitatory currents. This modulation of synaptic transmission can, in turn, affect downstream signaling cascades, including the regulation of brain-derived neurotrophic factor (BDNF) and the mammalian target of rapamycin (mTOR) pathway.

References

- 1. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and first evaluation of [¹⁸F]fluorocyano- and [¹⁸F]fluoronitro-quinoxalinedione as putative AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the NMR Spectral Interpretation of 3,4-Dihydro-1H-quinoxalin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 3,4-Dihydro-1H-quinoxalin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines the interpretation of its ¹H and ¹³C NMR spectra, presents detailed experimental protocols for its synthesis and sample preparation, and includes visualizations to aid in understanding its structure and the workflow for spectral analysis.

Molecular Structure and NMR Assignments

This compound possesses a bicyclic structure comprising a benzene ring fused to a dihydropyrazinone ring. The numbering of the atoms for NMR assignment is crucial for a correct interpretation of the spectra.

A Technical Guide to the Biological Screening of 3,4-Dihydro-1H-quinoxalin-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydro-1H-quinoxalin-2-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its synthetic accessibility and diverse biological activities make it a promising framework for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biological screening of this compound derivatives, focusing on their anticancer, antibacterial, and enzyme inhibitory properties. This document summarizes quantitative biological data, details key experimental protocols, and visualizes relevant signaling pathways and experimental workflows to facilitate further research and drug discovery efforts in this area.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presented as IC50 values (the concentration required to inhibit 50% of cancer cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | HeLa (Cervical Cancer) | 10.46 ± 0.82 | [1] |

| Derivative B | HeLa (Cervical Cancer) | 36.03 ± 10.15 | |

| Derivative C | LS174T (Colorectal Cancer) | 48.03 ± 3.92 | |

| Compound 11 | MCF-7 (Breast Cancer) | 0.81 | |

| HepG2 (Liver Cancer) | 1.23 | ||

| HCT-116 (Colon Cancer) | 2.91 | ||

| Compound 13 | MCF-7 (Breast Cancer) | 1.12 | |

| HepG2 (Liver Cancer) | 0.95 | ||

| HCT-116 (Colon Cancer) | 2.14 | ||

| Compound 4a | MCF-7 (Breast Cancer) | 3.21 | |

| HepG2 (Liver Cancer) | 4.15 | ||

| HCT-116 (Colon Cancer) | 3.88 | ||

| Compound 5 | MCF-7 (Breast Cancer) | 4.54 | |

| HepG2 (Liver Cancer) | 3.91 | ||

| HCT-116 (Colon Cancer) | 4.23 |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, HepG2, HCT-116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plates for 10 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: VEGFR-2 in Angiogenesis

The anti-angiogenic activity of certain this compound derivatives is attributed to their ability to inhibit the VEGFR-2 signaling pathway. This pathway is critical for tumor-induced blood vessel formation, which is essential for tumor growth and metastasis.

Caption: VEGFR-2 signaling pathway in cancer angiogenesis.

Antibacterial Activity

Several this compound derivatives have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. Their mechanism of action is often associated with the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

Quantitative Antibacterial Data

The following table presents the antibacterial activity of various this compound derivatives, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Derivative D | Staphylococcus aureus | 4 | [2] |

| Escherichia coli | 8 | [2] | |

| Derivative E | MRSA | 2 | [2] |

| Derivative F | Pseudomonas aeruginosa | 16 | |

| Compound 4a | Staphylococcus aureus | 0.97 | [3] |

| Bacillus subtilis | 1.95 | [3] | |

| Compound 7 | Escherichia coli | 3.9 | [3] |

| Pseudomonas aeruginosa | 7.8 | [3] | |

| Compound 8a | Staphylococcus aureus | 1.95 | [3] |

| Compound 11b | Escherichia coli | 0.97 | [3] |

| Compound 13 | Bacillus subtilis | 0.97 | [3] |

| Compound 16 | Pseudomonas aeruginosa | 3.9 | [3] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound derivatives (dissolved in DMSO)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (37°C)

-

Microplate reader

Procedure:

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in MHB directly in the 96-well microplate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microplate, resulting in a final volume of 100 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Workflow for Antibacterial Screening

The following diagram illustrates a typical workflow for the screening and evaluation of novel antibacterial compounds.

Caption: General workflow for antibacterial drug screening.

Enzyme Inhibition

This compound derivatives have been investigated as inhibitors of various enzymes implicated in disease pathogenesis, including c-Jun N-terminal kinase 3 (JNK3) and aldose reductase.

JNK3 Inhibition

JNK3 is a key player in neuronal apoptosis and inflammatory responses, making it an attractive target for neurodegenerative and inflammatory diseases.

| Compound ID | JNK3 IC50 (nM) | Reference |

| J46 | - | [4] |

| J46-37 | Potent Inhibition | [4] |

The following diagram illustrates the JNK signaling cascade.

Caption: Simplified JNK signaling pathway.

Aldose Reductase Inhibition

Aldose reductase is an enzyme of the polyol pathway that is implicated in the long-term complications of diabetes.

| Compound ID | Aldose Reductase IC50 (µM) | Reference |

| Compound 6e | 0.032 | [5] |

| Compound 8d | Potent Inhibition | [5] |

| Compound 7e | 1.54 | |

| Series 6 | 0.032 - 0.468 | [5] |

This spectrophotometric assay measures the activity of aldose reductase by monitoring the decrease in NADPH absorbance.

Materials:

-

Recombinant human aldose reductase

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer (pH 6.2)

-

This compound derivatives

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing phosphate buffer, aldose reductase, NADPH, and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the reaction mixture for 10 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding the substrate, DL-glyceraldehyde.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADPH consumption is proportional to the enzyme activity.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percent inhibition is calculated relative to the control (no inhibitor). The IC50 value is determined from the dose-response curve.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoxalinone core.

-

Anticancer Activity: The introduction of bulky aromatic or heteroaromatic moieties at the C3 position often enhances cytotoxic activity. Furthermore, substitutions on the N1 and N4 positions can modulate the pharmacokinetic properties and cellular uptake of the compounds.

-

Antibacterial Activity: The presence of electron-withdrawing groups, such as halogens, on the benzo ring of the quinoxalinone scaffold has been shown to increase antibacterial potency. The nature of the substituent at the N1 position also plays a crucial role in determining the spectrum of activity.

-

Enzyme Inhibition: For JNK3 inhibition, specific hydrophobic and hydrogen-bonding interactions between the derivative and the ATP-binding pocket of the enzyme are critical.[4] In the case of aldose reductase inhibitors, the presence of a carboxylic acid or a bioisostere capable of interacting with the anionic binding site of the enzyme is a key determinant of inhibitory activity.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. This guide has provided a comprehensive overview of their screening for anticancer, antibacterial, and enzyme inhibitory properties. The detailed experimental protocols and visualized signaling pathways are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of new and more potent therapeutic agents based on this privileged scaffold. Further exploration of the structure-activity relationships will be crucial for optimizing the efficacy and selectivity of these compounds for specific biological targets.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structure-activity relationship studies of quinoxaline derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of a Privileged Scaffold: 3,4-Dihydro-1H-quinoxalin-2-one as a Potent Kinase Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

The 3,4-dihydro-1H-quinoxalin-2-one core is emerging as a "privileged scaffold" in medicinal chemistry, demonstrating significant potential in the development of novel kinase inhibitors. This versatile heterocyclic structure provides a robust framework for the design of potent and selective agents targeting a range of kinases implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. This technical guide offers an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives as kinase inhibitors, providing valuable insights for researchers and drug development professionals in the field.

Kinase Inhibitory Profile

Derivatives of the this compound scaffold have been shown to inhibit a variety of protein kinases, playing crucial roles in cellular signaling pathways. The flexibility of this core structure allows for modifications that can be tailored to target specific kinase families with high affinity and selectivity.

Table 1: Inhibitory Activity of this compound Derivatives Against Various Kinases

| Compound ID | Target Kinase(s) | IC50 (nM) | Cell-Based Assay IC50 (µM) | Cancer Cell Line(s) | Reference |

| J46-37 | JNK3 | - | - | - | [1] |

| DDR1 | >50-fold less potent than JNK3 | - | - | [1] | |

| EGFR (T790M, L858R) | >50-fold less potent than JNK3 | - | - | [1] | |

| Compound 40 | BRD4 | 12.7 | - | Various | [2] |

| CDK9 | 22.4 | - | Various | [2] | |

| A5 | FGFR1 | - | - | H460, B16-F10, Hela229, Hct116 | [3] |

| A12 | FGFR1 | - | - | H460, B16-F10, Hela229, Hct116 | [3] |

| B2 | FGFR1 | - | - | H460, B16-F10, Hela229, Hct116 | [3] |

| B5 | FGFR1 | - | - | H460, B16-F10, Hela229, Hct116 | [3] |

| D2 | FGFR1 | - | - | H460, B16-F10, Hela229, Hct116 | [3] |

| D3 | FGFR1 | - | - | H460, B16-F10, Hela229, Hct116 | [3] |

| Compound 11g | VEGFR-2 | - | 4.50 (HepG-2), 2.40 (MCF-7), 5.90 (HCT-116) | HepG-2, MCF-7, HCT-116 | [4] |

| Compound 11e | VEGFR-2 | - | - | HepG-2, MCF-7, HCT-116 | [4] |

| Compound 11c | VEGFR-2 | - | - | HepG-2, MCF-7, HCT-116 | [4] |

| Compound 17b | VEGFR-2 | 2.7 | 2.3-5.8 (MCF-7, HepG-2) | MCF-7, HepG-2 | [5] |

| Compound 7f | VEGFR-2 | 1.2 times more potent than sorafenib | 3.57-7.57 (MCF-7), 4.28-9.31 (HCT-116) | HCT-116, MCF-7 | [6] |

| Quinoxaline Urea Analog 84 | IKKβ (p-IKKβ) | - | ~4-fold more potent than 13-197 | Pancreatic Cancer Cells | [7] |

| 6-methoxy-7-(3-morpholinopropoxy)-1-(2- phenoxyethyl)-quinoxalin-2(1H)-one derivatives | EGFR | Showed inhibitory activity | - | - | [8] |

Key Signaling Pathways Targeted

The therapeutic potential of this compound derivatives stems from their ability to modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

Figure 1: Simplified EGFR Signaling Pathway and Inhibition.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the this compound scaffold have provided crucial insights into the structural requirements for potent and selective kinase inhibition.

Figure 2: Logical Flow of a Structure-Activity Relationship Study.

Key SAR findings include:

-

N1-Substitution: Modifications at the N1 position can significantly influence the compound's pharmacokinetic properties and cellular permeability.

-

C3-Substitution: The substituent at the C3 position is often crucial for direct interaction with the kinase active site. For instance, the introduction of a vinyl group at this position has been explored for targeting FGFR1.[3]

-

Aromatic Ring Substitution: Alterations on the benzene ring of the quinoxalinone core can modulate selectivity and potency. For example, specific substitution patterns can enhance activity against VEGFR-2.[4][9]

Experimental Protocols

A standardized workflow is essential for the discovery and evaluation of novel kinase inhibitors based on the this compound scaffold.

General Synthesis of this compound Derivatives

A common synthetic route involves the reductive cyclization of N-(o-nitroaryl)amino esters.[10] This method is efficient and allows for the introduction of various substituents.

Step 1: N-Arylation An appropriately substituted o-nitroaniline is reacted with an α-haloester in the presence of a base (e.g., K2CO3, NaH) in a suitable solvent (e.g., DMF, CH3CN) to yield the N-(o-nitroaryl)amino ester.

Step 2: Reductive Cyclization The nitro group of the N-(o-nitroaryl)amino ester is reduced, typically using a reducing agent like iron powder in acetic acid, zinc in the presence of an acid, or catalytic hydrogenation (H2/Pd-C). The subsequent intramolecular cyclization affords the this compound core.

Step 3: Further Functionalization The core structure can be further modified at the N1, C3, and aromatic ring positions through various organic reactions to generate a library of derivatives for biological screening.

Kinase Inhibition Assay Protocol (General)

The inhibitory activity of the synthesized compounds against specific kinases is typically determined using in vitro kinase assays.

1. Reagents and Materials:

-

Recombinant human kinase

-

Kinase-specific substrate (e.g., a peptide or protein)

-

ATP (adenosine triphosphate)

-

Test compounds (dissolved in DMSO)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-32P]ATP)

-

Microplates (e.g., 96-well or 384-well)

2. Assay Procedure:

-

Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

-

Reaction Mixture Preparation: In each well of the microplate, add the kinase assay buffer, the specific kinase, and its substrate.

-

Inhibitor Addition: Add the diluted test compounds to the respective wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using the chosen detection method. This often involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Figure 3: General Workflow for Kinase Inhibitor Screening.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthetic tractability and the ability to modulate its biological activity through targeted modifications make it an attractive core for medicinal chemists. The data and protocols presented in this guide underscore the significant potential of this scaffold in the ongoing quest for more effective and selective therapies for a multitude of diseases driven by aberrant kinase activity. Further exploration of the chemical space around this privileged structure is warranted to unlock its full therapeutic potential.

References

- 1. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rational Design and Evaluation of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1 H)-ones as Polypharmacological Inhibitors of BET and Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of quinoxalin-2(1H)-one derivatives as EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of Novel Quinoxalinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline and its derivatives, particularly quinoxalinone scaffolds, represent a pivotal class of nitrogen-containing heterocyclic compounds in medicinal chemistry.[1] Their versatile structure allows for extensive modification, leading to a broad spectrum of pharmacological activities.[2] Researchers have successfully synthesized numerous novel derivatives exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties, making them a subject of intense investigation in the quest for new therapeutic agents.[3][4][5] This document provides a comprehensive overview of the biological evaluation of these compounds, focusing on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.

Anticancer Activity of Quinoxalinone Derivatives

Quinoxalinone derivatives have emerged as a promising class of anticancer agents, often acting through the inhibition of critical signaling pathways that govern cancer cell proliferation, survival, and angiogenesis.[6][7] A significant mechanism of action for many of these compounds is the inhibition of protein kinases, which are central to carcinogenesis.[8]

1.1 Mechanisms of Action: Kinase Inhibition

Many quinoxalinone derivatives function as competitive inhibitors of adenosine triphosphate (ATP) at the catalytic sites of various kinases.[8] Key targets include:

-

PI3K/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial cascade that regulates cell growth, proliferation, and survival.[9] Its dysregulation is a common feature in many cancers.[9] Certain quinoxalinone derivatives have been identified as dual inhibitors of PI3K and mTOR, effectively blocking this pro-survival pathway and inducing cancer cell death.[9]

-

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients. Inhibition of this receptor tyrosine kinase is a validated strategy in cancer therapy.[7][8]

Below is a diagram illustrating the inhibitory action of quinoxalinone derivatives on the PI3K/Akt/mTOR signaling pathway.

1.2 Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of quinoxalinone compounds is commonly quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency. The tables below summarize the cytotoxic activity of several novel derivatives against various human cancer cell lines.

Table 1: Anticancer Activity of Representative Quinoxalinone Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Citation |

|---|---|---|---|---|---|

| Quinoxalinone A | MCF-7 (Breast) | 2.2 | Doxorubicin | 0.8 | [7] |

| A549 (Lung) | 2.7 | Cisplatin | 5.2 | [7] | |

| HCT-116 (Colon) | 4.4 | 5-Fluorouracil | 4.9 | [7] | |

| Quinoxalinone B | HepG2 (Liver) | 9.8 | Sorafenib | 5.5 | [7] |

| Quinoxalinone C | HeLa (Cervical) | 2.61 | Doxorubicin | 1.1 | [7] |

| Compound VIIIc | HCT-116 (Colon) | 2.5 | Doxorubicin | 0.42 | [8] |

| Compound XVa | HCT-116 (Colon) | 4.4 | Doxorubicin | 0.42 | [8] |

| Compound 4m | A549 (Lung) | 9.32 | 5-Fluorouracil | 4.89 |[10] |

Table 2: Comparative VEGFR-2 Inhibitory Activity

| Compound | VEGFR-2 IC₅₀ (nM) | Citation |

|---|---|---|

| Quinoxalinone Derivative 17b | 2.7 | [7] |

| Quinoxalinone Derivative 23j | 3.7 | [7] |

| Sorafenib (Reference) | 3.12 |[7] |

1.3 Experimental Protocols for Anticancer Evaluation

Standardized protocols are crucial for generating reproducible data. The following sections detail common in vitro assays used to characterize the anticancer properties of quinoxalinone derivatives.[11]

1.3.1 Cell Viability Assessment: MTT Assay This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11]

-

Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well. The plate is incubated overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[11]

-

Compound Treatment: Serial dilutions of the quinoxalinone derivatives are prepared in the culture medium. The medium in the wells is replaced with 100 µL of medium containing different concentrations of the test compounds. A vehicle control (e.g., DMSO, not exceeding 0.5% v/v) is included. The plate is incubated for 48-72 hours.[11]

-

MTT Addition and Incubation: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[11]

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[11]

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle control.[11]

1.3.2 Apoptosis Detection: Annexin V-FITC/PI Staining This flow cytometry-based method quantifies apoptosis (programmed cell death) induced by the test compounds.[11]

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the quinoxalinone derivative for a specified time (e.g., 24 or 48 hours).[12]

-

Cell Harvesting and Staining: Cells (both adherent and floating) are harvested, washed with cold PBS, and resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol, followed by a 15-minute incubation in the dark at room temperature.[11][12]

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Data from at least 10,000 events per sample are acquired.[11]

-

Data Analysis: The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[12]

1.3.3 Cell Cycle Analysis This assay determines the effect of the compounds on the progression of the cell cycle.[11]

-

Cell Treatment and Fixation: Cells are treated with the compounds for a set period. Afterward, they are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.[11]

-

Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.[11]

-

Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by a flow cytometer.[11]

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using specialized software. This allows for the identification of cell cycle arrest at specific checkpoints.[8][11]

Antimicrobial Activity

Quinoxalinone derivatives exhibit a broad spectrum of activity against various pathogens, including Gram-positive and Gram-negative bacteria and fungi.[13][14]

2.1 Mechanisms of Action

The antimicrobial effects of these compounds are attributed to several mechanisms, depending on their specific chemical structures.[15]

-

Inhibition of DNA Gyrase and Topoisomerase IV: Structurally similar to quinolone antibiotics, some quinoxalinone derivatives target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, and their inhibition leads to a bactericidal effect.[15][16]

-

Bioreductive Activation and Oxidative Stress: A subclass known as quinoxaline 1,4-di-N-oxides (QdNOs) can be bioreductively activated under hypoxic conditions. This process generates reactive oxygen species (ROS), which cause widespread oxidative damage to DNA and other cellular components, ultimately leading to cell death.[15]

2.2 Quantitative Data: Antimicrobial Potency

The antimicrobial activity is typically assessed by measuring the zone of inhibition in diffusion assays or by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) in dilution assays.

Table 3: Antibacterial and Antifungal Activity (Agar Diffusion Method)

| Compound | Test Organism | Inhibition Zone (mm) | Reference | Conc. | Citation |

|---|---|---|---|---|---|

| 8c | E. coli | 22 | Ciprofloxacin | 25 | [17] |

| 8d | S. aureus | 20 | Ciprofloxacin | 23 | [17] |

| 11a | E. coli | 23 | Ciprofloxacin | 25 | [17] |

| 1a | S. aureus | 12 | Streptomycin | 22 | [18] |

| 4a | B. cereus | 11 | Streptomycin | 20 | [18] |

| 6b | A. ochraceus | 13 | Mycostatin | 19 |[18] |

Concentration is 50 µ g/disk for compounds 8c, 8d, 11a and 250 µg/mL for 1a, 4a, 6b.

Table 4: Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) in µg/mL

| Compound | S. aureus | E. coli | C. albicans | Citation |

|---|---|---|---|---|

| MIC / MBC | MIC / MBC | MIC / MFC | ||

| 4a | 3.9 / 7.81 | 1.95 / 3.31 | 7.81 / 15.62 | [16] |

| 7 | 1.95 / 3.9 | 3.9 / 7.81 | 3.9 / 7.81 | [16] |

| 11b | 0.97 / 1.94 | 7.81 / 15.62 | 1.95 / 3.9 | [16] |

| Tetracycline | 15.62 / 18.74 | 31.25 / 46.87 | - | [16] |

| Amphotericin B | - | - | 12.49 / 34.62 |[16] |

2.3 Experimental Protocols for Antimicrobial Evaluation

2.3.1 Agar Disc/Well Diffusion Method This method is a qualitative or semi-quantitative test for antimicrobial activity.[13][17][18]

-

Preparation: A suspension of the test microorganism is uniformly spread over the surface of a sterile agar plate.[17]

-

Application: Sterile paper discs (6 mm diameter) are impregnated with a known concentration of the test compound (e.g., 50 µ g/disc ) and placed on the agar surface. Alternatively, wells can be cut into the agar and filled with the compound solution (e.g., 250 µg/mL in DMSO).[13][18]

-

Incubation: The plates are incubated for 24 hours at 37°C for bacteria or 48 hours at 22°C for fungi.[17]

-

Measurement: The diameter of the clear zone of growth inhibition around the disc/well is measured in millimeters. A larger zone indicates greater antimicrobial activity.[17]

2.3.2 Broth Microdilution Method (for MIC Determination) This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15]

-

Preparation: Two-fold serial dilutions of the quinoxalinone compound are prepared in a sterile 96-well microtiter plate using an appropriate broth medium.[15]

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism. A positive control (microorganism, no compound) and a negative control (broth only) are included.[15]

-

Incubation: The plate is incubated for 18-24 hours at 37°C.[15]

-

Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[15]

-

Determining the MBC/MFC: To determine the MBC or MFC, a small aliquot from the wells showing no growth is subcultured onto fresh agar plates. The lowest concentration that results in no growth on the subculture plates after incubation is the MBC/MFC.[16]

Anti-inflammatory Activity

Select quinoxalinone derivatives have also been investigated for their anti-inflammatory potential, showing promising results in both in vitro and in vivo models.[19][20] The mechanism often involves the inhibition of enzymes like lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators.[19]

3.1 Quantitative Data: In Vivo Efficacy

The carrageenan-induced paw edema model in rats is a standard acute inflammation model used to evaluate anti-inflammatory drugs.

Table 5: In Vivo Anti-inflammatory Activity

| Compound | Dose | Paw Edema Inhibition (%) | Reference Compound | Inhibition (%) | Citation |

|---|---|---|---|---|---|

| 7b | N/A | 41% | Indomethacin | 47% | [19][20] |

| DEQX | 5-20 mg/kg | Significant reduction in leukocyte migration | - | - | [12] |

| OAQX | 5-20 mg/kg | Significant reduction in leukocyte migration | - | - |[12] |

3.2 Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animal Groups: Male Wistar rats are divided into control, reference (e.g., Indomethacin), and test groups.[19]

-

Compound Administration: The test compounds and reference drug are administered orally or intraperitoneally one hour before the carrageenan injection.[19]

-

Induction of Inflammation: A 0.1 mL injection of 1% carrageenan solution is made into the sub-plantar region of the right hind paw of each rat.[19]

-

Measurement: The volume of the paw is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[19]

-

Calculation: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[20]

Conclusion

Novel quinoxalinone derivatives constitute a versatile and highly promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in inhibiting key cancer-related signaling pathways, broad-spectrum antimicrobial activity through multiple mechanisms, and significant anti-inflammatory effects highlight their potential in addressing major health challenges. The data and protocols summarized in this guide serve as a valuable resource for researchers and professionals in the field, facilitating the continued exploration and optimization of these compounds for future clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. arcjournals.org [arcjournals.org]

- 15. benchchem.com [benchchem.com]

- 16. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 18. mdpi.com [mdpi.com]

- 19. dadun.unav.edu [dadun.unav.edu]

- 20. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Initial Synthesis of 3,4-dihydro-1H-quinoxalin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the seminal synthetic routes to 3,4-dihydro-1H-quinoxalin-2-one, a key heterocyclic scaffold in medicinal chemistry. The document details classical and modern synthetic methodologies, complete with experimental protocols, quantitative data, and visual representations of reaction pathways to facilitate understanding and reproducibility in a research and development setting.

Introduction

This compound is a bicyclic heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] Its derivatives have shown promise as anticancer, antimicrobial, antifungal, antithrombotic, and antianxiolytic agents.[1][2] The structural rigidity and synthetic tractability of the quinoxalinone core make it a privileged scaffold in drug discovery. This guide focuses on the foundational synthetic methods for accessing the parent this compound, providing a solid basis for further derivatization and drug development efforts.

Classical Synthetic Approaches

The most established and straightforward methods for the synthesis of this compound involve the condensation of o-phenylenediamine with a two-carbon electrophile. These methods are valued for their simplicity and use of readily available starting materials.

Method 1: Condensation of o-Phenylenediamine with Chloroacetic Acid

This is a widely employed, one-pot synthesis that proceeds via nucleophilic substitution followed by intramolecular cyclization. The reaction is typically carried out in an aqueous medium at elevated temperatures.

Experimental Protocol:

A mixture of o-phenylenediamine (10.0 g, 92 mmol), chloroacetic acid (8.7 g, 92 mmol), and aqueous ammonia (33%, 10 mL) in water (80 mL) is heated to reflux for one hour.[1][2] Upon cooling, the product precipitates as a light brown solid.[2] The solid is collected by filtration under reduced pressure and dried at 110 °C to yield this compound.[2]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Materials | o-Phenylenediamine, Chloroacetic Acid | [1][2] |

| Reagents/Solvents | Aqueous Ammonia, Water | [1][2] |

| Reaction Time | 1 hour | [1][2] |

| Reaction Temperature | Reflux | [1][2] |

| Yield | 83% | [2] |

| Melting Point | 134-136 °C | [2] |

| Appearance | Off-white to light brown solid | [2] |

| Spectroscopic Data | ¹H NMR (DMSO-d₆, 400 MHz): δ 3.99 (s, 2H), 6.68 (d, J=6.0 Hz, 1H), 6.75 (d, J=3.2 Hz, 2H), 6.90-6.87 (m, 1H), 8.78 (br. s, 1H); ESI-MS: m/z 149 (M+1) | [2] |

Reaction Pathway:

Method 2: Reaction of o-Phenylenediamine with Ethyl Bromoacetate

A variation of the classical approach involves the use of ethyl bromoacetate instead of chloroacetic acid.[3][4] This method offers an alternative route, and the reaction conditions, particularly the choice of base, can influence the product distribution, sometimes favoring the oxidized quinoxalin-2-one.[3]

Experimental Protocol:

To a solution of o-phenylenediamine (1 equivalent) in a suitable solvent such as acetonitrile, ethyl bromoacetate (1 equivalent) and a base (e.g., triethylamine or pyridine) are added.[3][4] The reaction mixture is stirred, often at an elevated temperature, until the reaction is complete as monitored by TLC.[4] After completion, the solvent is removed under vacuum, and the residue is taken up in water. The product is then isolated by filtration and can be purified by fractional crystallization from a solvent like methanol.[4]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Materials | o-Phenylenediamine, Ethyl Bromoacetate | [3][4] |

| Reagents/Solvents | Triethylamine or Pyridine, Acetonitrile | [3][4] |

| Reaction Time | Varies (monitored by TLC) | [4] |

| Reaction Temperature | Varies (e.g., reflux) | [4] |

| Yield | Not specified, product mixture possible | [3][4] |

| Melting Point | 136-138 °C | [4] |

| Appearance | Solid | [4] |

Logical Relationship of Reaction Control:

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,4-Dihydro-1H-quinoxalin-2-one from o-Phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydro-1H-quinoxalin-2-one and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including potential as anticancer, antimicrobial, and antithrombotic agents.[1][2] Notably, certain derivatives have been identified as potent inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key player in neuronal apoptosis and inflammatory responses. This document provides detailed protocols for the synthesis of the core compound, this compound, from o-phenylenediamine, offering a comparative analysis of two common synthetic methods.

Introduction